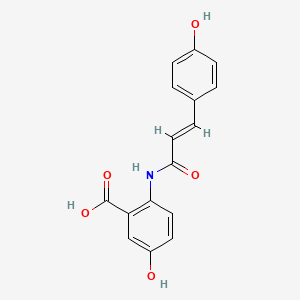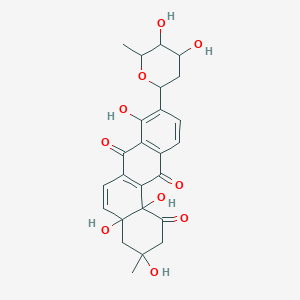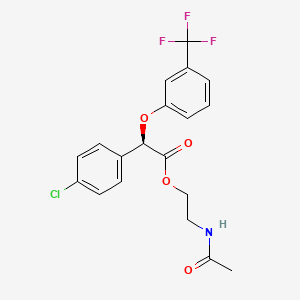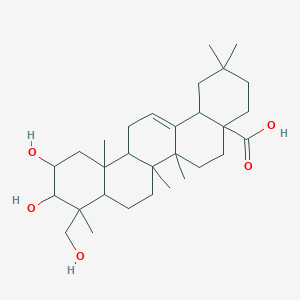
Avenanthramide A
概要
説明
Avenanthramides are a group of phenolic alkaloids found mainly in oats (Avena sativa), but also present in white cabbage butterfly eggs and in fungus-infected carnation . They have anti-inflammatory, antioxidant, anti-itch, anti-irritant, and antiatherogenic activities . Avenanthramides are produced in oat plants as phytoalexins, in response to pathogen attack and elicitation .
Synthesis Analysis
The enzyme catalysing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT, a member of the super family of BAHD acyltransferases). HHT from oat appears to have a narrow range of substrate usage, with preferred use of 5-hydroxyanthranilic acid (and to a lesser extent, other hydroxylated and methoxylated derivatives) as acceptor molecules, but is able to use both substituted cinnamoyl-CoA and avenalumoyl-CoA thioesters as donor molecules .Chemical Reactions Analysis
Avenanthramides combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . These features contribute to the chemical characteristics of avenanthramides as multifunctional plant defence compounds, as antimicrobial agents and antioxidants .科学的研究の応用
Plant Defense Mechanisms
Avenanthramide A, as a phytoalexin, plays a crucial role in the defense mechanisms of oat plants. It is synthesized in response to pathogen attack and helps in protecting the plant by exhibiting antimicrobial properties . The compound’s ability to combine carbon skeletons from both the shikimic acid and phenylpropanoid pathways contributes to its effectiveness as a plant defense compound .
Antioxidant Properties
Research has shown that Avenanthramide A possesses potent antioxidant properties. It can neutralize free radicals and reduce oxidative stress, which is beneficial for both plant health and human nutrition . This antioxidative capability makes it a subject of interest for enhancing the nutritional value of crops through biotechnology .
Anti-Inflammatory Effects
In the medical field, Avenanthramide A has been studied for its anti-inflammatory effects. Studies have indicated that it can inhibit inflammatory responses in skeletal muscles, which could be beneficial for conditions triggered by physical activities like downhill running .
Pharmaceutical Applications
Due to its bioactive properties, Avenanthramide A is being explored for various pharmaceutical applications. Its anti-inflammatory and antioxidant effects are particularly relevant for developing treatments for chronic diseases associated with inflammation and oxidative stress .
Nutritional Enhancement
Avenanthramide A is considered nutritionally important for humans and animals. Its presence in oats contributes to the grain’s health benefits, and there is ongoing research to increase its content in oat crops through metabolic engineering . This could lead to the development of oat varieties with enhanced health-promoting properties.
Metabolic Engineering
Understanding the biosynthesis of Avenanthramide A is crucial for developing strategies to enhance its production. Metabolic engineering approaches are being investigated to increase the yield of Avenanthramide A in oats and potentially in heterologous systems, which could have implications for food and feed use .
Stress Resistance in Plants
Avenanthramide A contributes to the stress resistance of plants. By playing a role in signal transduction and host defense, it helps plants adapt to environmental stressors, making it a target for research in crop resilience and sustainability .
Cosmetic Industry
The anti-inflammatory and antioxidant properties of Avenanthramide A make it a candidate for cosmetic applications. It could be used in skincare products to alleviate inflammation and protect the skin from oxidative damage .
作用機序
Target of Action
Avenanthramide A, a phenolic alkaloid found mainly in oats, primarily targets the Phosphoinositide 3-kinase (PI3K) signaling pathway . This pathway plays a crucial role in cell survival, growth, and metabolism .
Mode of Action
The signaling pathway begins with the interaction between the ligand and transmembrane receptor, mainly tyrosine kinase (RTK). This results in receptor dimerization and the autophosphorylation of the intracellular tyrosine domain, leading to the recruitment of PI3 . Avenanthramide A has been shown to modulate PI3K/AKT signaling, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function .
Biochemical Pathways
Avenanthramides combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . These features contribute to the chemical characteristics of avenanthramides as multifunctional plant defense compounds, as antimicrobial agents, and antioxidants .
Result of Action
The molecular and cellular effects of Avenanthramide A’s action include increased neuronal survival, reduced oxidative stress, and improved cognitive function . It also exhibits anti-inflammatory and anti-apoptotic properties .
Action Environment
Environmental factors such as stress can influence the action of Avenanthramide A. For instance, avenanthramides are produced in oat plants as phytoalexins, in response to pathogen attack and elicitation . They are vital in adaptation to environmental stress, competition, and co-evolution among plants, insects, herbivores, and pathogenic microorganisms .
Safety and Hazards
特性
IUPAC Name |
5-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-11-4-1-10(2-5-11)3-8-15(20)17-14-7-6-12(19)9-13(14)16(21)22/h1-9,18-19H,(H,17,20)(H,21,22)/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUMNWHANDITDB-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316626 | |
| Record name | Avenanthramide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (Z)-N-Coumaroyl-5-hydroxyanthranilic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Avenanthramide A | |
CAS RN |
108605-70-5 | |
| Record name | Avenanthramide A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108605-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avenanthramide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avenanthramide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108605-70-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVENANTHRAMIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1I8LE060C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (Z)-N-Coumaroyl-5-hydroxyanthranilic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
277 °C | |
| Record name | (Z)-N-Coumaroyl-5-hydroxyanthranilic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Avenanthramide A, a polyphenol found exclusively in oats, exhibits anti-cancer effects primarily by blocking reactive oxygen species (ROS). []
A: Research indicates that avenanthramide A suppresses colon cancer growth by inducing cellular senescence. This process involves enlarging cellular size, upregulating β-galactosidase activity, inducing γ-H2AX positive staining, and causing G1 phase arrest. []
A: Avenanthramide A increases the expression of miR-129-3p, which in turn represses the E3 ubiquitin ligase Pirh2 and other targets like IGF2BP3 and CDK6. This Pirh2 silencing by miR-129-3p leads to increased levels of p53 and its downstream target p21, ultimately inducing cellular senescence. []
A: Avenanthramide A has a molecular formula of C18H15NO5 and a molecular weight of 325 g/mol. []
A: Yes, the functional α,β-unsaturated carbonyl group in avenanthramides appears crucial for their effects on HO-1 expression. Hydrogenation of this double bond eliminates their effects, suggesting its importance in the mechanism of action. []
A: Avenanthramide stability in oat products during storage can be affected by various factors, including temperature and the presence of other compounds. For instance, in liquid oats, refrigeration favors the stability of avenanthramides, especially in iron-lacking formulations. []
ANone: This section is not applicable to Avenanthramide A as the provided research does not discuss any catalytic properties or applications of this compound.
ANone: This section is not applicable to Avenanthramide A as the provided research does not discuss any computational chemistry or modeling studies on this compound.
A: Studies show that alterations in the substituents of the cinnamic acid portion of the avenanthramide molecule significantly influence their activity as oviposition deterrents for P. brassicae. Modifications to the anthranilic acid part tend to have a lesser impact. []
A: Among tested compounds, trans-2-[3-(4-hydroxyphenylpropenoyl)amino]-3,5-dihydroxybenzoic acid and trans-2-[3-(3,4-dihydroxyphenylpropenoyl)amino]-3,5-dihydroxybenzo ic acid showed the strongest oviposition deterrent activity against P. brassicae. These findings suggest that modifications to the cinnamic acid moiety, specifically incorporating hydroxy substituents, are key for enhancing activity. []
ANone: This section is not applicable as the provided research does not discuss any SHE regulations related to avenanthramide A.
A: Avenanthramides are bioavailable in humans, although their bioavailability varies depending on the specific avenanthramide and the food matrix. For example, avenanthramide A has a four-fold higher bioavailability than avenanthramide B when consumed as part of an avenanthramide-enriched mixture from oats. []
A: Following oat bran consumption, avenanthramides and their phenolic acid counterparts are absorbed and metabolized relatively quickly. They are excreted in urine primarily as vanillic acid, 4- and 3-hydroxyhippuric acids, and sulfate conjugates of benzoic and ferulic acids. The majority of excretion occurs within 8 hours of intake. []
A: Yes, studies using a Caco-2 cell model demonstrate that avenanthramides are absorbed, albeit at lower rates compared to ferulic acid and caffeic acid. Metabolites of avenanthramides, including caffeic acid, ferulic acid, and avenanthramide 2f, have been detected after absorption in this model. []
A: Avenanthramide-c (Avn-c), another major avenanthramide, has been shown to inhibit the serum-induced proliferation of vascular smooth muscle cells (SMC) in vitro. This effect is attributed to cell cycle arrest in the G1 phase, involving decreased retinoblastoma protein phosphorylation, reduced cyclin D1 expression, and increased cyclin-dependent kinase inhibitor p21cip1 expression. []
A: Yes, research using Xenopus laevis oocytes expressing glucose transporters (GLUT2 or SGLT1) and human Caco-2 cells indicates that avenanthramides can inhibit intestinal glucose absorption. This effect is observed in a dose-dependent manner and suggests a potential role for avenanthramides in managing postprandial glucose levels. []
A: In vivo studies using a mouse model of Ehrlich solid tumors show that avenanthramide administration reduces tumor volume, normalizes liver protein, P53, and PCNA, and downregulates Bcl2 expression. Additionally, avenanthramide treatment improved antioxidant parameters, reduced MDA levels, and showed improvements in tumor marker levels, electrolytes, and liver and kidney function enzymes. []
ANone: The provided research does not offer information on resistance or cross-resistance mechanisms related to avenanthramide A.
ANone: While the provided research highlights the potential health benefits of avenanthramides, it does not provide specific data on toxicity, adverse effects, or their overall safety profile.
ANone: The research papers provided do not offer information on these specific aspects related to avenanthramide A.
ANone: The provided research does not delve into the historical context and milestones of avenanthramide A research.
ANone: Research on avenanthramides benefits from a multidisciplinary approach, integrating knowledge from various fields, including:
- Food Science and Technology: Studying the extraction, purification, and stabilization of avenanthramides from oat sources. []
- Plant Science and Biochemistry: Investigating the biosynthesis and regulation of avenanthramides in oat plants. [, , ]
- Nutrition and Dietetics: Examining the role of avenanthramide-rich oat consumption in human health and disease prevention. [, ]
- Pharmacology and Toxicology: Evaluating the absorption, metabolism, and potential therapeutic effects of avenanthramides. [, ]
- Oncology and Cell Biology: Exploring the mechanisms of action of avenanthramides in cancer cell lines and animal models. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)
![11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one](/img/structure/B1666070.png)






![5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1666081.png)




